molecular formula C17H15ClN4OS B11978366 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11978366
M. Wt: 358.8 g/mol
InChI Key: XLHWBHJLORFJBT-UHFFFAOYSA-N
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Description

2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative with a molecular formula of C25H22ClN5O2S (average mass: 491.994 g/mol, monoisotopic mass: 491.118274 g/mol) . Its structure features a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5, a 4-methylphenyl group at position 4, and a sulfanyl-linked acetamide moiety at position 2.

Properties

Molecular Formula

C17H15ClN4OS

Molecular Weight

358.8 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H15ClN4OS/c1-11-2-8-14(9-3-11)22-16(12-4-6-13(18)7-5-12)20-21-17(22)24-10-15(19)23/h2-9H,10H2,1H3,(H2,19,23)

InChI Key

XLHWBHJLORFJBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple stepsThe final step involves the formation of the sulfanylacetamide moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods to increase yield and reduce costs, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce different aromatic or aliphatic groups .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of triazole derivatives, including this compound. The synthesis and evaluation of related triazole compounds have shown promising results against various bacterial strains. For instance, compounds with similar structures were tested against Staphylococcus aureus and Enterococcus faecalis , demonstrating moderate to good antimicrobial activity .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget MicroorganismActivity Level
Compound AStaphylococcus aureusModerate
Compound BEnterococcus faecalisGood
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideTBD

Anticancer Properties

Recent research has highlighted the potential anticancer properties of triazole-based acetamides. In particular, derivatives similar to This compound have been evaluated for their effects on cancer cell lines. One study indicated that specific derivatives exhibited significant anti-proliferative activity against liver carcinoma cells (HepG2), with some achieving IC50 values as low as 16.782 µg/mL .

Table 2: Anticancer Activity Against HepG2 Cell Line

Compound NameIC50 Value (µg/mL)Toxicity (%)
Compound C16.7821.19
Compound DTBDTBD

Synthesis and Structural Studies

The synthesis of This compound involves various chemical reactions that yield derivatives with enhanced biological activities. Molecular docking studies have been employed to understand the binding interactions between these compounds and their biological targets. Such studies provide insights into the structure-activity relationships essential for drug design .

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

The structural and functional similarities of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide to other triazole-acetamide derivatives are critical for understanding its pharmacological profile. Below is a detailed comparison:

Structural Modifications and Physicochemical Properties
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) CAS Number Key Differences from Target Compound
Target Compound C25H22ClN5O2S 4-Chlorophenyl, 4-methylphenyl, acetamide 491.994 477332-94-8
N-(4-Acetamidophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C25H22ClN5O2S Additional 4-acetamidophenyl on acetamide 491.994 477332-94-8 Enhanced hydrogen bonding potential due to acetamido group
N-(2-Ethyl-6-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C25H24ClN5OS 2-Ethyl-6-methylphenyl on acetamide 477.994 477331-35-4 Increased hydrophobicity; potential for altered bioavailability
N-(4-Chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C23H19Cl2N5O2S Dual chloro and methoxy substitutions 508.39 499101-49-4 Enhanced electron-withdrawing effects; altered receptor binding
2-{[5-(4-Chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide C22H20ClN5O2S Pyrrole and ethoxyphenyl substituents 453.90 896308-96-6 Improved metabolic stability due to heterocyclic substitution

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO2) enhance antimicrobial activity by increasing electrophilicity .
  • Hydrophobic substituents (e.g., ethyl, butyl) improve membrane permeability but may reduce solubility .
  • Hydrogen-bonding groups (e.g., acetamido) enhance target binding but may limit blood-brain barrier penetration .

Key Observations :

  • Triazole-acetamides with pyridyl or furyl substituents exhibit superior anti-inflammatory activity .
  • Dual chloro-methoxy substitutions (as in ) may synergize for enhanced bioactivity but require toxicity profiling.

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide , also referred to as N-(3-chloro-4-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide , is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H16ClN5OSC_{17}H_{16}ClN_{5}OS with a molecular weight of approximately 373.86 g/mol. The structural features include a triazole ring and multiple aromatic substituents, which are believed to contribute to its biological activities.

PropertyValue
Molecular FormulaC17H16ClN5OS
Molecular Weight373.86 g/mol
CAS Number893726-63-1

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The triazole ring is known for its ability to inhibit specific enzymes or receptors, disrupting cellular pathways that lead to bacterial growth inhibition. Studies have shown that derivatives of triazole compounds can effectively combat various bacterial strains.

Case Study:
In a study evaluating the antimicrobial efficacy of triazole derivatives, compounds similar to this compound were tested against Staphylococcus aureus and Klebsiella pneumoniae. The results demonstrated significant inhibition rates at concentrations as low as 50 µg/mL, showcasing the potential of these compounds in treating bacterial infections .

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation.

Case Study:
A notable study involved testing the cytotoxic effects of triazole derivatives on human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The results indicated that certain derivatives exhibited IC50 values ranging from 2.87 µM to 3.06 µM, suggesting potent anticancer activity . Specifically, compounds with electron-withdrawing groups demonstrated enhanced inhibitory effects compared to their counterparts with electron-donating groups.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The triazole moiety plays a crucial role in binding interactions that can modulate enzyme activities relevant to disease processes.

Pharmacokinetics and Toxicity

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that this compound possesses favorable pharmacokinetic properties. However, further investigations are necessary to fully understand its toxicity profile and therapeutic window.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Cyclization of thiosemicarbazide intermediates to form the 1,2,4-triazole core.

Sulfanylation using mercaptoacetic acid derivatives to introduce the sulfanyl-acetamide moiety.

Substituent coupling via nucleophilic aromatic substitution or cross-coupling reactions to attach the 4-chlorophenyl and 4-methylphenyl groups.

Critical Parameters:

  • Temperature: Reactions are conducted at 80–120°C under reflux conditions to ensure complete conversion .
  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while ethanol/water mixtures aid in precipitation .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol) ensures >95% purity .

Basic: Which spectroscopic and analytical techniques are most effective for confirming its molecular structure?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm) and acetamide NH (δ 10.2–10.5 ppm) .
    • ¹³C NMR confirms carbonyl (C=O, δ ~170 ppm) and triazole ring carbons (δ 140–160 ppm) .
  • IR Spectroscopy: Detects C=O stretch (~1650 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular ion peaks ([M+H]⁺) and fragmentation patterns .

Advanced: How can researchers analyze its chemical reactivity and reaction mechanisms for functionalization?

Methodological Answer:

  • Electrophilic Substitution: The triazole ring undergoes halogenation (e.g., bromine in acetic acid) at the C-5 position .
  • Nucleophilic Attack: The sulfanyl group reacts with alkyl halides (e.g., methyl iodide) to form thioethers, monitored via TLC .
  • Mechanistic Studies:
    • DFT Calculations predict reactive sites (e.g., electron-deficient triazole C-3) .
    • Kinetic Monitoring (UV-Vis or HPLC) quantifies reaction rates under varying pH/temperature .

Advanced: What computational strategies are used to predict its physicochemical and pharmacological properties?

Methodological Answer:

  • Molecular Docking: Screens binding affinity to target proteins (e.g., fungal CYP51) using AutoDock Vina .
  • ADMET Prediction: Tools like SwissADME estimate bioavailability, logP (~3.2), and blood-brain barrier permeability .
  • Quantum Chemical Calculations (Gaussian): Optimize geometry, calculate HOMO-LUMO gaps (~4.5 eV), and electrostatic potential maps .

Advanced: How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer:

  • Dose-Response Studies: IC50 values for antimicrobial activity (e.g., 8–12 µM against C. albicans) vs. cytotoxicity (e.g., >50 µM in mammalian cells) clarify therapeutic windows .
  • Assay Standardization:
    • Use consistent microbial strains (ATCC standards) and cell lines (e.g., HEK-293).
    • Control solvent effects (e.g., DMSO ≤0.1% v/v) .
  • Mechanistic Follow-Up: Compare transcriptomic profiles (RNA-seq) of treated vs. untreated cells to identify off-target effects .

Advanced: What structural modifications enhance its bioactivity? Provide a substituent-activity relationship (SAR) table.

SAR Table:

Substituent PositionModificationEffect on Activity (vs. Parent Compound)Reference
Triazole C-54-Fluorophenyl↑ Antifungal potency (2× MIC reduction)
Acetamide N-Aryl2-Ethyl-6-methylphenyl↑ Lipophilicity (logP +0.5)
Sulfanyl GroupReplacement with SO2↓ Solubility, ↑ Cytotoxicity

Advanced: How is X-ray crystallography applied to resolve its three-dimensional conformation?

Methodological Answer:

  • Crystal Growth: Slow evaporation of saturated acetone solution yields single crystals suitable for diffraction .
  • Data Collection: Synchrotron radiation (λ = 0.710–0.920 Å) resolves bond lengths (C-S: 1.76–1.82 Å) and dihedral angles (triazole-phenyl: 15–25°) .
  • Refinement (SHELXL): Final R-factors <0.05 confirm accuracy. Hydrogen bonding (N-H···O, 2.8–3.0 Å) stabilizes the lattice .

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